molecular formula C12H8F2N2O4S B10978705 N-(3,4-difluorophenyl)-2-nitrobenzenesulfonamide

N-(3,4-difluorophenyl)-2-nitrobenzenesulfonamide

Cat. No.: B10978705
M. Wt: 314.27 g/mol
InChI Key: IXHSRUCBXUGDEZ-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-nitrobenzenesulfonamide is an organic compound characterized by the presence of difluorophenyl and nitrobenzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 3,4-difluoroaniline with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction conditions often include the use of an organic solvent like dichloromethane or acetonitrile, and the reaction is typically performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: Formation of N-(3,4-difluorophenyl)-2-aminobenzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The presence of the nitro and sulfonamide groups allows for strong interactions with the enzyme’s active site residues, leading to effective inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-difluorophenyl)-2-nitrobenzenesulfonamide is unique due to the presence of both difluorophenyl and nitrobenzenesulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C12H8F2N2O4S

Molecular Weight

314.27 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C12H8F2N2O4S/c13-9-6-5-8(7-10(9)14)15-21(19,20)12-4-2-1-3-11(12)16(17)18/h1-7,15H

InChI Key

IXHSRUCBXUGDEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2)F)F

Origin of Product

United States

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